2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound that features a benzofuran ring system, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate can be reacted with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine to form the corresponding piperidine derivative. Subsequent acylation with N-methylacetamide completes the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzofuran-2-carboxylic acid
Reduction: : Piperidine-4-sulfide
Substitution: : Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
The compound's biological activity has also been explored in the context of cancer research. It has been found to exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential use in chemotherapy.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural complexity and biological activity make it a valuable target for drug discovery and development.
Mechanism of Action
The mechanism by which 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exerts its effects involves interaction with specific molecular targets. The benzofuran ring system is known to bind to various enzymes and receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context, but generally, the compound interferes with cellular processes such as protein synthesis and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : These compounds share the benzofuran ring system and exhibit similar biological activities.
Piperidine derivatives: : Compounds containing the piperidine ring are structurally similar and can have overlapping biological effects.
Sulfonyl-containing compounds: : These compounds have a sulfonyl group and can exhibit similar reactivity and biological activity.
Uniqueness
What sets 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide apart from other similar compounds is its specific combination of functional groups, which contributes to its unique reactivity and biological activity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-18-16(20)11-25(22,23)13-6-8-19(9-7-13)17(21)15-10-12-4-2-3-5-14(12)24-15/h2-5,10,13H,6-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGNEUKXMOWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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